![molecular formula C15H11BrN2O2 B5670841 3-amino-4-[(4-bromophenyl)amino]-2H-chromen-2-one](/img/structure/B5670841.png)
3-amino-4-[(4-bromophenyl)amino]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to 3-amino-4-[(4-bromophenyl)amino]-2H-chromen-2-one, often involves multicomponent reactions that efficiently combine multiple reactants. For instance, Kumar et al. (2016) reported the synthesis of a related chromene derivative through a one-pot multicomponent reaction utilizing organo-catalysts at room temperature, highlighting the efficiency and versatility of such synthetic approaches (Kumar et al., 2016). Similarly, Ramagiri and Vedula (2014) demonstrated the synthesis of chromen-2-ones via a multicomponent approach, emphasizing the capability to incorporate various substituents into the chromene core (Ramagiri & Vedula, 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial for their chemical properties and reactivity. The X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the molecule, revealing the presence of intermolecular hydrogen interactions which are significant for the stability and reactivity of these compounds. For example, the crystal structure of a related compound was solved by X-ray diffraction, showing the importance of N-H...O and N-H...N type intermolecular hydrogen interactions in stabilizing the crystal structure (Kumar et al., 2016).
properties
IUPAC Name |
3-amino-4-(4-bromoanilino)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-9-5-7-10(8-6-9)18-14-11-3-1-2-4-12(11)20-15(19)13(14)17/h1-8,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAHTPGHQZMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.